![molecular formula C21H16ClN5O4S2 B2646915 3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892729-72-5](/img/structure/B2646915.png)

3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

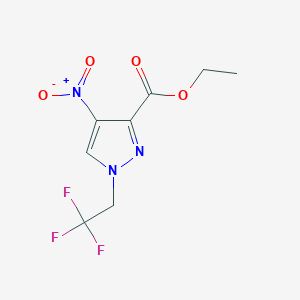

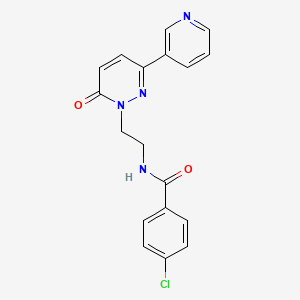

This compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a sulfonyl group attached to a chlorophenyl ring, and a dimethoxyphenyl group attached via an amine linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several aromatic rings, including the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. The sulfonyl group would introduce polarity and potential for hydrogen bonding, while the dimethoxyphenyl group could contribute to the compound’s lipophilicity .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The sulfonyl group could be susceptible to nucleophilic attack, while the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of several aromatic rings would likely make it relatively nonpolar and lipophilic, while the sulfonyl group could introduce some polarity .Scientific Research Applications

Synthesis and Selective Serotonin Receptor Antagonism

This compound is part of a class of chemicals synthesized for their binding affinity and ability to inhibit cellular responses to serotonin, specifically targeting the 5-HT6 receptor. It represents a noteworthy example of chemical engineering aimed at developing selective receptor antagonists. One of the most active compounds in functional assays demonstrated significant affinity in a 5-HT6 receptor radioligand binding assay, highlighting the compound's potential as a selective ligand for serotonin receptors (Ivachtchenko et al., 2010).

Crystal Structure and Molecular Interactions

Research has also focused on the synthesis and characterization of similar chemical structures to better understand their molecular interactions. The study of the crystal structure of related compounds aids in the understanding of their chemical behavior and potential for further modification and application in various scientific fields (Repich et al., 2017).

Herbicidal Activity

The chemical scaffold of this compound and its derivatives have been explored for their herbicidal activity. By modifying the structure, researchers have developed compounds with significant herbicidal properties, demonstrating the versatility of this chemical framework in agricultural applications. This includes the design, synthesis, and assessment of novel compounds for their activity against a range of species, indicating the potential for developing new herbicides based on this and related chemical structures (Ren et al., 2000).

Antimicrobial Activity

Further modifications of this chemical structure have led to the creation of compounds with antimicrobial properties. The synthesis of novel thieno[2,3-d]pyrimidines and their evaluation for antibacterial and antifungal activities illustrate the compound's potential as a basis for developing new antimicrobial agents. This research underscores the importance of structural modification in enhancing biological activity and finding new applications in the medical and pharmaceutical fields (Mittal et al., 2011).

Future Directions

Properties

IUPAC Name |

10-(3-chlorophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O4S2/c1-30-16-7-6-13(11-17(16)31-2)23-19-18-15(8-9-32-18)27-20(24-19)21(25-26-27)33(28,29)14-5-3-4-12(22)10-14/h3-11H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLEZUVDRQODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine](/img/structure/B2646837.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-amine](/img/structure/B2646838.png)

![2-Chloro-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2646843.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2646844.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2646848.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2646852.png)